molecular formula C18H37N5O12S-2 B13404269 (2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-6-(aminomethyl)-3-azanyl-oxan-2-yl]oxy-4,6-bis(azanyl)-2-oxidanyl-cyclohexyl]oxy-4-azanyl-6-(hydroxymethyl)oxane-3,5-diol sulfate

(2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-6-(aminomethyl)-3-azanyl-oxan-2-yl]oxy-4,6-bis(azanyl)-2-oxidanyl-cyclohexyl]oxy-4-azanyl-6-(hydroxymethyl)oxane-3,5-diol sulfate

Cat. No.: B13404269
M. Wt: 547.6 g/mol
InChI Key: GXKUKBCVZHBTJW-USXQJGOZSA-L
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Description

Dibekacin sulfate is an aminoglycoside antibiotic, which is a semisynthetic derivative of kanamycin. It was developed by Hamao Umezawa and collaborators for Meiji Seika. This compound is known for its broad-spectrum antimicrobial properties and is particularly effective against gram-negative bacteria and staphylococcus species .

Chemical Reactions Analysis

Dibekacin sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Dibekacin sulfate can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dibekacin sulfate has a wide range of scientific research applications:

Mechanism of Action

Dibekacin sulfate exerts its effects by binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis. This binding interferes with the decoding site of the ribosome, causing misreading of mRNA and the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of nonfunctional or toxic proteins, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Dibekacin sulfate is similar to other aminoglycoside antibiotics such as sisomicin and netilmicin. it has unique properties that distinguish it from these compounds:

    Sisomicin: A naturally occurring aminoglycoside produced by Micromonospora inyoensis.

    Netilmicin: A semisynthetic aminoglycoside that has a broader antibacterial spectrum than gentamicin and is resistant to inactivation by certain bacterial enzymes.

Dibekacin sulfate is particularly effective against certain strains of bacteria that are resistant to other aminoglycosides, making it a valuable addition to the arsenal of antibiotics .

Properties

Molecular Formula

C18H37N5O12S-2

Molecular Weight

547.6 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfate

InChI

InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)/p-2/t6-,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+;/m0./s1

InChI Key

GXKUKBCVZHBTJW-USXQJGOZSA-L

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N.[O-]S(=O)(=O)[O-]

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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